molecular formula C16H13N3O6S B2496049 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 681231-73-2

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2496049
CAS No.: 681231-73-2
M. Wt: 375.36
InChI Key: COUMNKUTQBVRKD-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors due to the presence of a dimethoxyphenyl group . .

Mode of Action

The exact mode of action of this compound is not well-documented. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of the dimethoxyphenyl group may influence the compound’s interaction with its targets . More research is needed to elucidate the precise interactions and resulting changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the nitrofuran and dimethoxyphenyl groups. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid chloride under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrofuran oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and certain cancers.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide

Uniqueness

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to the combination of its thiazole, nitrofuran, and dimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its ability to generate ROS and interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-23-9-3-4-12(24-2)10(7-9)11-8-26-16(17-11)18-15(20)13-5-6-14(25-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMNKUTQBVRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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